The Gut-Selective Pan-JAK Inhibitor TD-1473 (Izencitinib): A Technical Overview for Researchers
The Gut-Selective Pan-JAK Inhibitor TD-1473 (Izencitinib): A Technical Overview for Researchers
Introduction: TD-1473, also known as izencitinib, is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor developed for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[1][2] Unlike systemic JAK inhibitors, TD-1473 was designed to act locally on the inflamed intestinal tissue, thereby minimizing systemic exposure and associated side effects.[3][4] This technical guide provides a comprehensive overview of the research on TD-1473, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Concepts: Mechanism of Action and Gut-Selectivity
TD-1473 is a potent inhibitor of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are key components of the JAK-STAT signaling pathway.[4][5] This pathway is crucial for the signaling of numerous pro-inflammatory cytokines implicated in the pathogenesis of IBD.[6] By inhibiting JAKs, TD-1473 blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), preventing their translocation to the nucleus and subsequent transcription of inflammatory genes.[4]
The gut-selective properties of TD-1473 are attributed to its low oral absorption and potentially high first-pass metabolism, leading to high concentrations in the gastrointestinal tract and low levels in the systemic circulation.[3][5] This localized action is intended to provide therapeutic benefit directly at the site of inflammation while reducing the risk of systemic side effects associated with broader JAK inhibition, such as immunosuppression and alterations in lipid profiles.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical research on TD-1473.
Table 1: In Vitro Potency of TD-1473
| Target | Assay Type | Value | Reference |
| Human JAK1 | Biochemical (pKi) | 10.0 ± 0.1 | [2] |
| Human JAK2 | Biochemical (pKi) | 10.0 ± 0.1 | [2] |
| Human JAK3 | Biochemical (pKi) | 8.8 ± 0.2 | [2] |
| Human TYK2 | Biochemical (pKi) | 9.5 ± 0.1 | [2] |
| Cytokine-evoked pSTAT inhibition (PBMCs and colonic epithelial cells) | Cellular (pIC50) | ≥ 6.7 | [1] |
Table 2: Preclinical Pharmacokinetics of TD-1473 in Mice (10 mg/kg oral dose)
| Parameter | Plasma | Colonic Tissue | Reference |
| Cmax | 0.003 µM | - | [2] |
| Time to Cmax | 1 hour | - | [2] |
| Colon:Plasma AUC Ratio | 3883 | - | [3] |
Table 3: Clinical Pharmacokinetics of TD-1473 in Ulcerative Colitis Patients (Day 28)
| Dose | Mean Plasma Concentration | Geometric Mean Colonic Tissue Concentration (pg/g) | Reference |
| 20 mg | Low and relative to JAK IC50 values | 4,090 (2,270–7,380) | [2] |
| 80 mg | Low and relative to JAK IC50 values | 65,300 (28,200–151,000) | [2] |
| 270 mg | Low and relative to JAK IC50 values | 43,500 (15,200–124,000) | [2] |
Table 4: Clinical Efficacy of TD-1473 in Phase 1b Ulcerative Colitis Study (28 days)
| Endpoint | 20 mg (n=10) | 80 mg (n=10) | 270 mg (n=11) | Placebo (n=9) | Reference |
| Clinical Response Rate | 20% | 20% | 55% | 11% | |
| Endoscopic Improvement | 20% | 30% | 18% | 0% | |
| Rectal Bleeding Improvement | 30% | 70% | 73% | 44% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of TD-1473 and a typical experimental workflow for its evaluation.
Experimental Protocols
In Vitro Kinase Assays
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Objective: To determine the inhibitory potency of TD-1473 against individual JAK enzymes.
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Method: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used in LanthaScreen™ Eu Kinase Binding Assays.
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Procedure:
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TD-1473 was serially diluted and incubated with the kinase, a europium-labeled antibody, and a fluorescently labeled ATP-competitive kinase inhibitor (tracer).
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The binding of the tracer to the kinase results in a high degree of fluorescence resonance energy transfer (FRET), while displacement of the tracer by TD-1473 leads to a decrease in FRET.
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The concentration of TD-1473 required to inhibit 50% of tracer binding (IC50) was determined.
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IC50 values were converted to Ki values using the Cheng-Prusoff equation. pKi is the negative logarithm of the Ki.[2]
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Cellular Assays for STAT Phosphorylation
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Objective: To assess the functional inhibitory activity of TD-1473 on cytokine-induced STAT phosphorylation in relevant cell types.
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Cell Types: Human peripheral blood mononuclear cells (PBMCs) and human colonic epithelial cell lines.
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Procedure:
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Cells were pre-incubated with varying concentrations of TD-1473 for a specified period.
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Cells were then stimulated with a specific cytokine (e.g., IL-6, IL-23) to induce JAK-STAT signaling.
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Following stimulation, cells were lysed, and the levels of phosphorylated STATs (pSTATs) were quantified using methods such as ELISA or flow cytometry.
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The concentration of TD-1473 that inhibited 50% of the cytokine-induced pSTAT signal (IC50) was calculated. pIC50 is the negative logarithm of the IC50.[1]
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Oxazolone-Induced Colitis Mouse Model
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Objective: To evaluate the in vivo efficacy of TD-1473 in a preclinical model of colitis.
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Animal Model: Balb/C mice.
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Procedure:
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Sensitization: Mice were sensitized by applying oxazolone (e.g., 4% in acetone/olive oil) to the shaved abdomen.[2]
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Induction of Colitis: Several days later, colitis was induced by intrarectal administration of a lower concentration of oxazolone (e.g., 1% in ethanol/water).[8]
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Treatment: TD-1473 was administered orally, typically starting before the intrarectal challenge and continuing for a set duration.
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Assessment: Efficacy was evaluated based on:
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Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding.
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Histological Analysis: Microscopic examination of colonic tissue for signs of inflammation.
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Myeloperoxidase (MPO) Activity: A marker of neutrophil infiltration in the colon.
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Pharmacokinetic/Pharmacodynamic Analysis: Plasma and colonic tissue were collected at various time points to measure TD-1473 concentrations and assess target engagement (e.g., inhibition of pSTAT in colonic tissue).[2][9]
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Phase 1b Clinical Trial in Ulcerative Colitis (NCT02818686)
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Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of TD-1473 in patients with moderately to severely active ulcerative colitis.
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Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
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Patient Population: Patients with a diagnosis of ulcerative colitis and a Mayo score of 6 to 12, with an endoscopic subscore of ≥2.
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Intervention: Patients were randomized to receive once-daily oral TD-1473 (20, 80, or 270 mg) or placebo for 28 days.[2][8]
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Endpoints:
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Primary: Safety and tolerability.
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Secondary: Plasma and colonic tissue concentrations of TD-1473.
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Exploratory Efficacy: Change in total Mayo score, clinical response, endoscopic improvement, and histological changes.
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Summary and Future Directions
TD-1473 (izencitinib) is a gut-selective pan-JAK inhibitor that has demonstrated potent in vitro activity and efficacy in preclinical models of colitis.[2] Early clinical studies in ulcerative colitis suggested a favorable safety profile with minimal systemic exposure and signals of clinical activity. However, a subsequent Phase 2b study in ulcerative colitis did not meet its primary endpoint.[10] Similarly, a Phase 2 study in Crohn's disease was terminated.[11][12]
Despite these setbacks, the development of TD-1473 provides a valuable case study in the design and application of organ-selective therapies for IBD. The extensive preclinical and early clinical data generated for this compound contribute significantly to our understanding of the potential and challenges of targeting the JAK-STAT pathway locally in the gastrointestinal tract. Further research may focus on optimizing the formulation or identifying specific patient populations that may benefit from this therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of Izencitinib in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. investor.theravance.com [investor.theravance.com]
